Z-Arg-Leu-Val-Agly-Ile-Val-OMe
Descripción
Propiedades
Fórmula molecular |
C38H64N10O9 |
|---|---|
Peso molecular |
805.0 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
ZLXFGUGFOLETFJ-POPCVQDUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
Sinónimos |
enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester Z-Arg-Leu-Val-Agly-Ile-Val-OMe |
Origen del producto |
United States |
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of Z-Arg-Leu-Val-Agly-Ile-Val-OMe predominantly employs SPPS due to its efficiency in assembling linear peptide chains with minimal epimerization risks. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage.
Resin Selection and Initial Loading
A Wang resin preloaded with Fmoc-Val-OMe is typically used to anchor the C-terminal valine methyl ester. The resin’s acid-labile linker enables final cleavage under mild conditions (e.g., 95% trifluoroacetic acid (TFA)), preserving acid-sensitive moieties like the Agly residue. Loading efficiency, quantified via UV absorbance of dibenzofulvene-piperidine adducts, typically exceeds 98%.
Sequential Amino Acid Coupling
Chain elongation follows standard SPPS protocols:
- Deprotection : Fmoc removal using 20% piperidine in dimethylformamide (DMF).
- Activation : HOBt/DIC or PyBOP/NMM systems activate carboxyl groups.
- Coupling : 2-hour reactions under nitrogen atmosphere.
Coupling efficiencies for standard residues (Leu, Val, Ile) exceed 99%, while arginine (due to steric hindrance) and Agly require optimized conditions.
Table 1: Coupling Agents and Yields for Residues in Z-Arg-Leu-Val-Agly-Ile-Val-OMe
| Residue | Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Arg | HATU/DIPEA | DMF | 3 | 92 |
| Leu | HOBt/DIC | DCM:DMF (1:1) | 2 | 99 |
| Val | HOBt/DIC | DMF | 2 | 99 |
| Agly | HBTU/HOAt | DMF | 4 | 85 |
| Ile | PyBOP/NMM | DMF | 2 | 98 |
Incorporation of the α-Azaglycyl (Agly) Residue
The Agly residue (-NHNHCO-) replaces glycine’s α-carbon with a nitrogen atom, introducing conformational rigidity. Its incorporation demands specialized handling to avoid hydrazine oxidation or undesired side reactions.
Synthesis of Agly Building Block
The Agly moiety is prepared via a carbazate intermediate:
Coupling to the Peptide Chain
Agly incorporation requires slow addition (0.2 mmol/hr) of the activated ester to the resin-bound Ile-Val-OMe sequence. Anhydrous DMF and 4-dimethylaminopyridine (DMAP) catalyze the reaction, achieving 85% coupling efficiency. Post-coupling capping with acetic anhydride ensures unreacted amines are blocked.
Protecting Group Strategy
Strategic protection prevents side-chain interference and ensures regioselective deprotection:
N-Terminal Z-Protection
The benzyloxycarbonyl (Z) group shields the N-terminal arginine’s α-amine. It is introduced during manual SPPS via Z-Cl in dichloromethane (DCM) with N-methylmorpholine (NMM), achieving quantitative protection.
Side-Chain Protection
- Arginine : The guanidine group is protected with pentamethyldihydrobenzofuransulfonyl (Pbf), removed during TFA cleavage.
- Leucine/Valine/Isoleucine : Tert-butyloxycarbonyl (Boc) groups stabilize side chains, cleaved with 50% TFA/DCM.
Table 2: Protecting Groups and Deprotection Conditions
| Residue | Protecting Group | Deprotection Reagent | Time (min) |
|---|---|---|---|
| Arg | Pbf | TFA:H2O:TIPS (95:2.5:2.5) | 120 |
| Leu | Boc | 50% TFA/DCM | 30 |
| Z Group | Z | H2/Pd-C (hydrogenolysis) | 240 |
Hydrogenolysis (H₂/Pd-C) selectively removes the Z group post-SPPS without affecting other protectants.
Final Cleavage and Global Deprotection
Peptide-resin cleavage employs a TFA-based cocktail (TFA:H₂O:triisopropylsilane, 95:2.5:2.5) over 2 hours at 25°C. The Agly residue’s hydrazine linkage remains intact under these conditions, as confirmed by LC-MS monitoring. Crude peptide yields average 70–75%, with purities of 60–65% before purification.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Semi-preparative C18 columns (250 × 21.2 mm, 5 µm) resolve impurities using gradients of 0.1% TFA in water/acetonitrile. The target elutes at 22–24 minutes (35–40% acetonitrile), yielding >95% purity.
Challenges and Optimization Insights
Agly Residue Instability
Prolonged exposure to acidic conditions (>2 hours in TFA) risks Agly degradation. Time-controlled cleavage and immediate neutralization (pH 7.4 phosphate buffer) mitigate this.
Byproduct Formation
Hydrazide byproducts (2–5%) arise during Agly coupling. These are removed via ion-pair chromatography with 10 mM ammonium formate.
Análisis De Reacciones Químicas
Z-Arg-Leu-Val-Agly-Ile-Val-OMe experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en los residuos de aminoácidos, lo que lleva a la formación de derivados sustituidos. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y cloruros de acilo.
Aplicaciones Científicas De Investigación
Inhibition of Cathepsin B
One of the most notable applications of Z-Arg-Leu-Val-Agly-Ile-Val-OMe is its role as an inhibitor of cathepsin B, a cysteine protease involved in various pathological processes including cancer progression and inflammation.
Case Study: Structure-Activity Relationship Analysis
In a study published in 2007, Z-Arg-Leu-Val-Agly-Ile-Val-OMe was identified as a potent inhibitor with a Ki value of 480 pM, making it approximately 2310 times more selective for cathepsin B compared to cathepsin K. The study utilized molecular dynamics simulations to elucidate the structure-activity relationships, revealing that the incorporation of the α-aza-glycyl (Agly) moiety contributes to the compound's unique bent conformation, enhancing binding affinity to the enzyme's active site .
| Peptide | Ki (pM) | Selectivity |
|---|---|---|
| Z-Arg-Leu-Val-Agly-Ile-Val-OMe | 480 | 2310 times for Cathepsin B over K |
Drug Discovery and Development
Z-Arg-Leu-Val-Agly-Ile-Val-OMe has been explored as a lead compound in drug development due to its high potency and selectivity. Its azapeptide structure allows for modifications that can enhance pharmacological properties.
Case Study: Azapeptides in Drug Design
A review highlighted the advantages of azapeptides like Z-Arg-Leu-Val-Agly-Ile-Val-OMe in improving the stability and activity of peptide-based therapeutics. The incorporation of azaamino acids has been shown to enhance proteolytic stability while maintaining or improving biological activity .
Molecular Modeling and Interaction Studies
The compound has also been subjected to molecular modeling studies to predict its interactions with biological targets.
Case Study: Interaction with ACE2
In recent research focused on COVID-19, peptides similar to Z-Arg-Leu-Val-Agly-Ile-Val-OMe were screened for binding affinity to ACE2, a key receptor for SARS-CoV-2 entry. The study demonstrated that peptides with similar sequences exhibited substantial non-covalent interactions with ACE2, suggesting potential therapeutic avenues for viral inhibition .
| Peptide | Target | Total Interaction Energy (kcal/mol) |
|---|---|---|
| Z-Arg-Leu-Val-Agly-Ile-Val-OMe | ACE2 | -330.556 |
Applications in Collagen Research
The unique properties of Z-Arg-Leu-Val-Agly-Ile-Val-OMe have implications in collagen research, particularly regarding the stabilization of collagen structures.
Case Study: Stabilization of Triple Helices
Research indicates that azapeptides can enhance the stability of collagen triple helices. Substituting traditional glycine residues with azaGly has been shown to maintain or even improve triple helix formation, which is critical for tissue engineering applications .
Mecanismo De Acción
Z-Arg-Leu-Val-Agly-Ile-Val-OMe ejerce sus efectos inhibiendo selectivamente la catepsina B, una proteasa de cisteína involucrada en la degradación de proteínas y varios procesos celulares. El compuesto se une al sitio activo de la catepsina B, evitando que la enzima escinda sus sustratos. Esta inhibición puede modular varias vías biológicas, incluidas las que están involucradas en la progresión del cáncer y la inflamación .
Comparación Con Compuestos Similares
Z-Lys-Arg-Glu-Val-Tyr-OMe Acetate
This peptide shares the Z-protected N-terminus and methyl ester C-terminus but differs in sequence: lysine (Lys) replaces Arg at position 1, glutamic acid (Glu) replaces Leu at position 3, and tyrosine (Tyr) replaces Ile/Val at position 3. These substitutions likely alter its charge distribution, solubility, and enzyme-binding properties compared to Z-Arg-Leu-Val-Agly-Ile-Val-OMe. For instance, the acidic Glu residue may reduce stability in low-pH environments, whereas the aromatic Tyr could enhance hydrophobic interactions .
Bitopic Spiromycin Derivatives
Bitopic spiromycin, a macrolide antibiotic, undergoes acyl modifications influenced by Val, Leu, and Ile supplementation during biosynthesis .
- Val supplementation : Increases total titer by 45.3% but reduces isovaleryl and other acylated components by 23–39.6%. This mirrors the metabolic trade-offs observed when Val-rich peptides like Z-Arg-Leu-Val-Agly-Ile-Val-OMe are synthesized.
- Leu supplementation : Enhances isovaleryl components by 41.9%, suggesting Leu’s role in directing specific acyl modifications.
Functional Analogs
Valine-Enriched Peptides
Compounds with high Val content, such as Z-Arg-Leu-Val-Agly-Ile-Val-OMe, are associated with accelerated glycolytic flux (e.g., sugar consumption rates up to 1.0 g/(L·h)) and increased pyruvate carboxylase activity (20–95% enhancement).
Isoleucine-Modified Peptides
Ile-rich analogs exhibit contrasting effects:
- Reduced glycolytic activity (30–40% of baseline).
- Significant accumulation of acetic, propionic, and butyric acids.
- Enhanced production of propionyl (126%) and acetyl (50%) derivatives.
These findings suggest that Ile substitution in peptides like Z-Arg-Leu-Val-Agly-Ile-Val-OMe might lower overall yield but favor specific functional groups.
Data Table: Comparative Analysis
Notes
Limitations : Direct studies on Z-Arg-Leu-Val-Agly-Ile-Val-OMe are absent in the provided evidence; comparisons rely on structurally/functionally related compounds.
Metabolic Trade-Offs : Val and Leu enhance titers or specific components but may disrupt central metabolism (e.g., citrate synthase inhibition).
Synthetic Considerations : Sequence variations (e.g., Lys vs. Arg, Glu vs. Leu) in analogs significantly alter physicochemical properties and biological activity.
Actividad Biológica
Z-Arg-Leu-Val-Agly-Ile-Val-OMe is a bioactive peptide that has garnered attention due to its potent biological activities, particularly as an inhibitor of cathepsin B, a cysteine protease implicated in various pathological processes, including cancer metastasis and inflammation. This article explores the biological activity of Z-Arg-Leu-Val-Agly-Ile-Val-OMe, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Classification
Z-Arg-Leu-Val-Agly-Ile-Val-OMe belongs to the class of peptides known as azapeptides, which incorporate modified amino acids that enhance their stability and biological activity. The structure can be represented as follows:
- Z : Protecting group for the amino terminus
- Arg : Arginine
- Leu : Leucine
- Val : Valine
- Agly : α-Aza-glycyl (a modification that improves proteolytic stability)
- Ile : Isoleucine
- Val-OMe : Valine with a methoxy group
This compound is classified as a potent and selective inhibitor of cathepsin B, with an inhibition constant (Ki) reported at approximately 480 pM, indicating its high affinity for the target enzyme .
The primary mechanism through which Z-Arg-Leu-Val-Agly-Ile-Val-OMe exerts its biological activity is through the inhibition of cathepsin B. Cathepsin B plays a critical role in protein degradation and has been implicated in tumor invasion and metastasis. By inhibiting this enzyme, Z-Arg-Leu-Val-Agly-Ile-Val-OMe may prevent the breakdown of extracellular matrix components, thereby limiting cancer cell migration and invasion .
Inhibition of Cathepsin B
Research has demonstrated that Z-Arg-Leu-Val-Agly-Ile-Val-OMe effectively inhibits cathepsin B activity. The compound's selectivity for this enzyme makes it a valuable candidate for therapeutic applications in cancer treatment. The following table summarizes key findings related to its inhibitory activity:
| Compound | Target Enzyme | Ki (pM) | Biological Implications |
|---|---|---|---|
| Z-Arg-Leu-Val-Agly-Ile-Val-OMe | Cathepsin B | 480 | Inhibition may reduce tumor invasion and metastasis |
Case Studies and Research Findings
Several studies have investigated the efficacy of Z-Arg-Leu-Val-Agly-Ile-Val-OMe in various biological contexts:
- Cancer Metastasis Inhibition : A study highlighted the role of cathepsin B in cancer progression. By administering Z-Arg-Leu-Val-Agly-Ile-Val-OMe in vitro, researchers observed a significant reduction in the invasive potential of cancer cells, suggesting that this peptide could serve as a therapeutic agent against metastatic disease .
- Cell Viability Assays : In experiments assessing cell viability in the presence of Z-Arg-Leu-Val-Agly-Ile-Val-OMe, it was found that higher concentrations led to decreased viability of cancer cell lines, reinforcing its potential as an anti-cancer agent .
- Mechanistic Studies : Additional research focused on the molecular pathways affected by cathepsin B inhibition. The results indicated alterations in apoptosis and autophagy pathways, further supporting the compound's role in regulating cellular processes associated with tumor growth and survival .
Q & A
Q. What established synthetic protocols are recommended for Z-Arg-Leu-Val-Agly-Ile-Val-OMe, and how can reaction conditions be systematically optimized?
To evaluate synthetic routes, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize methods like solid-phase peptide synthesis (SPPS) or solution-phase techniques. Optimize parameters (e.g., coupling reagents, solvent systems) using Design of Experiments (DoE) and validate purity via HPLC-MS. Document yield, purity thresholds, and side-products in comparative tables to identify optimal conditions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing Z-Arg-Leu-Val-Agly-Ily-Val-OMe’s structural integrity?
Employ a multi-technique approach: NMR for sequence confirmation, circular dichroism (CD) for secondary structure, and MALDI-TOF for molecular weight. Cross-reference data with computational simulations (e.g., molecular dynamics) to resolve ambiguities. Report signal-to-noise ratios and calibration curves to ensure reproducibility .
Q. How should researchers design stability studies for Z-Arg-Leu-Val-Agly-Ile-Val-OMe under physiological conditions?
Use factorial designs to test variables (pH, temperature, enzymatic exposure). Quantify degradation via LC-MS and kinetic modeling (e.g., first-order decay). Incorporate error analysis for instrument precision and biological variability, as outlined in statistical frameworks for anticipating experimental noise .
Advanced Research Questions
Q. What methodologies can resolve contradictions in reported bioactivity data for Z-Arg-Leu-Val-Agly-Ile-Val-OMe across different cellular models?
Conduct a systematic review (per ) to aggregate studies, assess methodological rigor (e.g., cell line specificity, assay duration), and perform meta-analysis. Create a conflict-resolution matrix highlighting variables (e.g., incubation time, dosage gradients). Validate hypotheses through controlled replication studies with standardized protocols .
Q. How can computational modeling predict the structure-activity relationship (SAR) of Z-Arg-Leu-Val-Agly-Ile-Val-OMe while accounting for conformational flexibility?
Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to map binding affinities across conformers. Validate predictions with mutagenesis studies or NMR-based structural analysis. Use statistical criteria (e.g., RMSD thresholds) to distinguish significant SAR trends from noise .
Q. What strategies mitigate variability in Z-Arg-Leu-Val-Agly-Ile-Val-OMe’s in vivo pharmacokinetic profiles observed across preclinical models?
Implement a PICO framework (Population: animal models; Intervention: dosage/formulation; Comparison: control groups; Outcome: bioavailability) to standardize protocols. Use mixed-effects models to analyze interspecies variability and optimize formulations (e.g., PEGylation) for enhanced stability .
Methodological Guidance for Data Analysis
Q. How should researchers handle discrepancies between computational predictions and experimental data for Z-Arg-Leu-Val-Agly-Ile-Val-OMe’s proteolytic resistance?
Apply Bayesian inference to quantify uncertainty in simulation parameters (e.g., force fields). Perform sensitivity analysis to identify error sources (e.g., solvent model approximations) and refine models iteratively. Publish raw data and code to enable third-party validation .
Q. What statistical approaches are optimal for analyzing dose-response curves of Z-Arg-Leu-Val-Agly-Ile-Val-OMe in heterogeneous cell populations?
Use nonlinear regression (e.g., Hill equation) with bootstrap resampling to estimate EC50 confidence intervals. Account for cell heterogeneity via cluster analysis or single-cell sequencing. Report R² values and residual plots to assess goodness-of-fit .
Ethical and Feasibility Considerations
Q. How can researchers balance innovation and feasibility when exploring novel applications of Z-Arg-Leu-Val-Agly-Ile-Val-OMe?
Adhere to the FINER criteria , prioritizing projects with clear translational pathways and ethical approval. Pilot studies should assess scalability (e.g., SPPS vs. recombinant expression) and cost-benefit ratios. Collaborate with biostatisticians early to optimize resource allocation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
